Oxcarbazepine N-Sulfate

Description

BenchChem offers high-quality Oxcarbazepine N-Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxcarbazepine N-Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

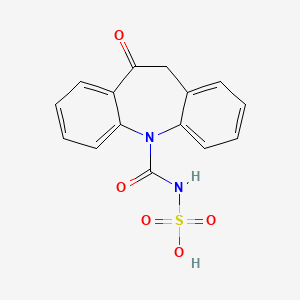

(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUUBMUNUJEFKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676089 |

Source

|

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-54-4 |

Source

|

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Oxcarbazepine N-Sulfate

This guide provides a comprehensive overview of the chemical properties of Oxcarbazepine N-Sulfate, a metabolite of the widely used anti-epileptic drug, Oxcarbazepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the synthesis, stability, and analytical characterization of this compound. Given the limited direct experimental data on Oxcarbazepine N-Sulfate, this guide integrates foundational knowledge of sulfated compounds to provide a robust theoretical and practical framework.

Introduction: The Significance of Oxcarbazepine and its Metabolites

Oxcarbazepine, a dibenzoazepine derivative, is a cornerstone in the management of epilepsy.[1] Its therapeutic action is primarily mediated through its active metabolite, 10-monohydroxy derivative (MHD).[2][3] The biotransformation of Oxcarbazepine is extensive, involving reduction to MHD and subsequent conjugation to form glucuronide and sulfate metabolites.[4][5] Among these, Oxcarbazepine N-Sulfate represents a direct conjugation product of the parent drug. Understanding the chemical properties of such metabolites is paramount for a complete characterization of the drug's disposition, potential for drug-drug interactions, and for the development of comprehensive analytical methods in pharmacokinetic and toxicological studies.

Physicochemical Properties of Oxcarbazepine N-Sulfate

Based on its chemical structure, ((5-oxo-6H-benzo[b][4]benzazepine-11-carbonyl)sulfamic acid), several key physicochemical properties of Oxcarbazepine N-Sulfate can be detailed.[6] The introduction of a sulfate moiety is known to significantly increase the water solubility of a compound, a critical factor in its biological excretion.[7]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₅S | PubChem[6] |

| Molecular Weight | 332.3 g/mol | PubChem[6] |

| IUPAC Name | (5-oxo-6H-benzo[b][4]benzazepine-11-carbonyl)sulfamic acid | PubChem[6] |

| Topological Polar Surface Area | 112 Ų | PubChem (Computed)[6] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[6] |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[6] |

| Predicted LogP | 1.2 | PubChem (Computed)[6] |

| Predicted pKa | -0.56 | ChemicalBook (Predicted)[8] |

Note: Most properties are computed and should be confirmed by experimental data.

Synthesis of Oxcarbazepine N-Sulfate: A Conceptual Approach

Caption: A conceptual workflow for the synthesis of Oxcarbazepine N-Sulfate.

Experimental Protocol: Proposed Synthesis of Oxcarbazepine N-Sulfate

Disclaimer: This is a theoretical protocol and requires optimization and validation.

-

Dissolution: Dissolve Oxcarbazepine in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

-

Addition of Sulfating Agent: Slowly add a solution of sulfur trioxide pyridine complex in the same solvent to the cooled Oxcarbazepine solution with continuous stirring. The molar ratio of the sulfating agent to Oxcarbazepine should be empirically determined, typically starting with a slight excess.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Quenching: Once the reaction is complete, quench the reaction mixture by carefully adding it to cold water or a buffered aqueous solution.

-

Purification: The aqueous solution can then be purified. Due to the expected high polarity of the N-sulfate conjugate, techniques like preparative reverse-phase HPLC would be appropriate.

-

Characterization: The structure and purity of the isolated Oxcarbazepine N-Sulfate should be confirmed using analytical techniques such as LC-MS/MS for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Stability Profile and Degradation Pathways

The stability of Oxcarbazepine N-Sulfate is a critical parameter for its accurate quantification in biological matrices and for its use as a reference standard. Forced degradation studies are essential to understand its degradation pathways.[9][10]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies expose the compound to a range of stress conditions to predict its stability and identify potential degradation products.[11]

Caption: Forced degradation workflow for Oxcarbazepine N-Sulfate.

Expected Degradation Pathways:

-

Hydrolysis: The N-sulfate bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would likely yield Oxcarbazepine and sulfuric acid. The amide bond in the carbamoyl group could also be a point of hydrolysis.

-

Oxidation: The dibenzoazepine ring system could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of Oxcarbazepine N-Sulfate in various stress media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and a suitable solvent for thermal and photolytic stress.

-

Stress Application:

-

Hydrolysis: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Keep the oxidative solution at room temperature.

-

Thermal: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

-

Photolytic: Expose a solution to UV and visible light in a photostability chamber.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.

Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[4][12][13]

Caption: Analytical workflow for Oxcarbazepine N-Sulfate quantification.

Experimental Protocol: LC-MS/MS Method for Quantification

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation with a cold organic solvent like acetonitrile.

-

For urine samples, a simple dilution may be sufficient, or Solid Phase Extraction (SPE) can be used for cleanup and concentration.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is a suitable choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the detection of the sulfated conjugate due to the presence of the negatively charged sulfate group.

-

Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for Oxcarbazepine N-Sulfate and an appropriate internal standard. A characteristic transition for sulfated metabolites is the neutral loss of SO₃ (80 Da).[14]

-

Conclusion

While Oxcarbazepine N-Sulfate is a known but minor metabolite of Oxcarbazepine, a detailed public record of its chemical properties is limited. This guide has provided a comprehensive theoretical framework based on its confirmed chemical structure and the established principles of organic and analytical chemistry. The proposed synthetic route, stability assessment strategy, and analytical methodology offer a solid foundation for researchers and drug development professionals to further investigate and characterize this compound. The generation of empirical data through the execution of such protocols is essential for a complete understanding of Oxcarbazepine's metabolic fate and for the development of robust bioanalytical assays.

References

-

Lee, J., Kim, H., Lee, H., & Lee, W. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(6), 543–549. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxcarbazepine N-Sulfate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem Compound Database. Retrieved from [Link]

-

Davis, K., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2731, 357–364. [Link]

-

Paglia, G., D'Apolito, O., Garofalo, D., Scarano, C., & Corso, G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B, 860(2), 153-159. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link] (Note: A more specific link to the guideline PDF is preferable if available from the search results, but this provides a landing page)

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. P. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63. [Link]

-

Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

SGS. (2011). How to Approach a Forced Degradation Study. [Link]

-

Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Retrieved from [Link]

-

Khan, M. A., Grey, A. C., & A. A. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 849301. [Link]

-

Mayo Clinic Laboratories. (n.d.). OMHC Oxcarbazepine Metabolite, Serum. Retrieved from [Link]

-

PharmaCompass. (n.d.). Oxcarbazepine. Retrieved from [Link]

-

Chen, M., Lin, R.-Q., Mao, Y.-Y., Huang, Y.-B., Wu, J.-N., Li, X.-Y., Wu, X.-M., Cheng, Y., & Qiu, H.-Q. (2025). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 16. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.testcatalog.org [neurology.testcatalog.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Oxcarbazepine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Oxcarbazepine N-Sulfate | C15H12N2O5S | CID 46782649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Oxcarbazepine N-Sulfate | 1159977-54-4 [chemicalbook.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. sgs.com [sgs.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Frontiers | Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients [frontiersin.org]

- 14. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]

A Technical Guide to the In Vitro N-Sulfation of Oxcarbazepine

Abstract

Oxcarbazepine (OXZ), a widely prescribed antiepileptic drug, undergoes extensive metabolism as a prodrug to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD). While glucuronidation of MHD is the principal clearance pathway, direct conjugation of the parent drug represents an alternative metabolic route. This technical guide provides an in-depth exploration of a specific, direct Phase II metabolic pathway: the N-sulfation of oxcarbazepine. We delineate the enzymatic basis for this biotransformation, focusing on the role of cytosolic sulfotransferases (SULTs), and present a comprehensive, field-tested protocol for its characterization in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify this metabolic pathway, ensuring robust and reproducible experimental outcomes.

Introduction to Oxcarbazepine Metabolism

Oxcarbazepine (OXZ) is a keto-analogue of carbamazepine, but with a distinct metabolic profile designed to reduce the formation of epoxide metabolites and minimize drug-drug interactions mediated by cytochrome P450 enzymes.[1][2] OXZ is a prodrug that is rapidly and almost completely reduced by cytosolic aldo-keto reductases to its active metabolite, MHD (licarbazepine).[1][3] This active metabolite is primarily responsible for the drug's therapeutic effect.[3]

The clearance of MHD is dominated by direct glucuronidation via UDP-glucuronosyltransferases (UGTs), followed by renal excretion.[1][2] However, direct conjugation of the parent drug, OXZ, can also occur. While less predominant, these pathways are critical to fully characterizing the drug's disposition. One such pathway is N-sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes.[4][5] This reaction involves the transfer of a sulfonate group (-SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an electron-rich nitrogen atom on the oxcarbazepine molecule, forming an N-sulfate conjugate.[4][6] Understanding this pathway is crucial for a complete metabolic profile and for identifying potential sources of inter-individual variability in drug response.

The Sulfation Pathway: Key Players and Mechanisms

Sulfation is a major pathway in the metabolism of a vast array of xenobiotics, drugs, and endogenous compounds like steroids and neurotransmitters.[5][7] The reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs).

2.1 Sulfotransferase (SULT) Enzymes Human SULTs are broadly categorized into cytosolic and membrane-bound forms. The cytosolic enzymes are primarily responsible for the metabolism of small molecule drugs and xenobiotics.[7] The SULT1 family is the most significant for drug metabolism, with SULT1A1 being the most abundantly expressed isoform in the human liver.[8] SULT1A1 exhibits broad substrate specificity, capable of sulfonating phenols, amines, and hydroxyl groups on a wide variety of molecules.[6][8] Given the chemical structure of oxcarbazepine, which contains a carboxamide nitrogen, SULT1A1 is a primary candidate for mediating its N-sulfation.

2.2 The Universal Sulfonate Donor: PAPS The sulfation reaction is entirely dependent on the availability of the high-energy sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9] PAPS is synthesized in the cell from inorganic sulfate and ATP.[4][10] In in vitro systems, PAPS must be supplied as a cofactor in the incubation mixture.[9] The concentration of PAPS can be a rate-limiting factor in sulfation reactions, making its inclusion at an appropriate concentration (typically non-saturating to saturating, e.g., 0.1-0.5 mM) a critical experimental parameter.[8][10]

Metabolic Pathway Overview

The diagram below illustrates the primary metabolic routes of oxcarbazepine, highlighting the N-sulfation pathway.

Caption: Primary metabolic pathways of Oxcarbazepine (OXZ).

In Vitro Systems for Assessing Oxcarbazepine N-Sulfation

The choice of an appropriate in vitro test system is paramount for accurately characterizing a specific metabolic pathway.

-

Hepatocytes: While providing a complete metabolic picture, the high activity of reductases and UGTs can make it difficult to isolate and quantify a minor pathway like N-sulfation of the parent drug.

-

Liver S9 and Cytosol: These subcellular fractions contain the cytosolic SULT enzymes and are excellent choices.[4] They are preferred over liver microsomes, which primarily contain membrane-bound enzymes like CYPs and UGTs and lack significant SULT activity.

-

Recombinant Human SULTs: Using individually expressed enzymes (e.g., recombinant SULT1A1, SULT1A2, SULT1A3, etc.) is the most precise approach to identify which specific isoform(s) is responsible for the N-sulfation of oxcarbazepine.[9] This "reaction phenotyping" is the gold standard for mechanistic studies.

Causality Behind System Choice: For the specific goal of characterizing OXZ N-sulfation, human liver cytosol is an effective initial screening tool as it contains the full complement of cytosolic enzymes. For definitive enzyme identification, recombinant SULTs are superior. This guide focuses on a protocol adaptable to both systems.

Experimental Protocol: A Validated Assay for OXZ N-Sulfation

This protocol provides a robust, self-validating framework for quantifying the formation of Oxcarbazepine N-Sulfate in vitro.

4.1 Materials and Reagents

-

Oxcarbazepine (Substrate)

-

Oxcarbazepine N-Sulfate (Analytical Standard)[11]

-

Human Liver Cytosol or Recombinant Human SULT1A1 (Enzyme Source)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS, Cofactor)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC or LC-MS grade (Quenching/Extraction Solvent)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated OXZ or a structural analogue)[12][13]

4.2 Preparation of Stock Solutions

-

Oxcarbazepine: Prepare a 10 mM stock solution in DMSO or methanol.

-

PAPS: Prepare a 10 mM stock solution in ultrapure water. Aliquot and store at -80°C to prevent degradation.

-

Internal Standard: Prepare a 1 mg/mL stock solution in methanol, followed by serial dilutions to a working concentration (e.g., 100 ng/mL) in ACN.

4.3 Incubation Procedure The following procedure is for a final incubation volume of 200 µL. Reactions should be run in triplicate.

-

Pre-incubation Setup: In a 1.5 mL microcentrifuge tube, combine the components listed in Table 1, excluding Oxcarbazepine.

-

Enzyme Equilibration: Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath or heating block.

-

Initiate Reaction: Add Oxcarbazepine stock solution to each tube to achieve the desired final substrate concentration. Vortex briefly.

-

Incubation: Incubate at 37°C for the desired time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity of metabolite formation.

Table 1: Incubation Conditions and Controls

| Component | Test Reaction | Control 1 (No Enzyme) | Control 2 (No PAPS) | Final Concentration |

| Phosphate Buffer (100 mM, pH 7.4) | To 200 µL | To 200 µL | To 200 µL | 100 mM |

| MgCl₂ (1 M stock) | 2 µL | 2 µL | 2 µL | 10 mM |

| Enzyme (Cytosol or rSULT) | X µL | 0 µL | X µL | 0.5-1.0 mg/mL |

| PAPS (10 mM stock) | 4 µL | 4 µL | 0 µL | 0.2 mM |

| Oxcarbazepine (10 mM stock) | 2 µL | 2 µL | 2 µL | 100 µM |

| Add buffer to make up volume |

Self-Validating System: The inclusion of controls is non-negotiable for a trustworthy assay.

-

Control 1 (No Enzyme): Ensures that metabolite formation is enzyme-dependent and not a result of spontaneous degradation.

-

Control 2 (No PAPS): Confirms that the reaction is specifically sulfation, dependent on the essential cofactor.

4.4 Sample Quenching and Processing

-

Stop Reaction: Terminate the reaction by adding 400 µL (2 volumes) of ice-cold ACN containing the internal standard.

-

Precipitate Protein: Vortex vigorously for 30 seconds to mix and precipitate the protein.

-

Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro OXZ N-sulfation assay.

4.5 Bioanalytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of OXZ and its metabolites.[12][13]

-

Chromatography: A reverse-phase C18 column is typically used.[14] A gradient elution with mobile phases such as water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B) can effectively separate the parent drug from its more polar sulfate metabolite.

-

Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.[12][13] The specific precursor-product ion transitions for OXZ, OXZ-N-Sulfate, and the IS must be optimized.

Data Analysis and Interpretation

-

Standard Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of the OXZ-N-Sulfate analytical standard.

-

Quantification: Use the regression equation from the standard curve to determine the concentration of OXZ-N-Sulfate formed in the test samples.

-

Calculate Formation Rate: Convert the concentration (e.g., in µM) to the rate of formation, typically expressed as pmol/min/mg protein.

Table 2: Sample Data Presentation

| Incubation Condition | OXZ-N-Sulfate Formed (pmol/min/mg) | % of Test Reaction |

| Test Reaction | 15.2 ± 1.8 | 100% |

| Control 1 (No Enzyme) | < LOQ | 0% |

| Control 2 (No PAPS) | < LOQ | 0% |

| *LOQ: Limit of Quantification |

Interpretation: The results in Table 2 would demonstrate a successful assay. The formation of the N-sulfate metabolite is clearly dependent on both the presence of the enzyme and the PAPS cofactor, validating the integrity of the experiment. The rate can then be used to compare activities across different enzymes or to calculate kinetic parameters like Kₘ and Vₘₐₓ.

Troubleshooting and Advanced Considerations

-

Low Metabolite Formation: If the signal is weak, try increasing the protein concentration, incubation time (while ensuring linearity), or substrate concentration.

-

Substrate Inhibition: High concentrations of some substrates can inhibit SULT enzymes.[8] It is advisable to test a range of OXZ concentrations (e.g., 1-200 µM) to identify the optimal range and check for inhibition.

-

Metabolite Instability: Sulfate conjugates can be unstable. Ensure samples are processed quickly and kept cold. The use of an acidic quenching solvent can sometimes improve stability. A known issue with some sulfate metabolites is in-source conversion back to the parent drug during MS analysis, which requires careful chromatographic separation to avoid analytical interference.

Conclusion

This guide provides a comprehensive framework for the in vitro investigation of oxcarbazepine N-sulfation. By combining the appropriate biological test system with a robust, self-validating experimental protocol and sensitive bioanalysis, researchers can accurately characterize this metabolic pathway. Adherence to these principles of scientific integrity—including proper controls, system suitability, and mechanistic rationale—is essential for generating reliable data in drug metabolism studies.

References

-

Parkinson, A., et al. (2018). Casarett & Doull's Toxicology: The Basic Science of Poisons. McGraw-Hill Education. Available at: [Link]

-

Cook, I., & Leyh, T. S. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition, 44(4), 481–484. Available at: [Link]

-

Sun, Y., Harps, L. C., Bureik, M., & Parr, M. K. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences. Available at: [Link]

-

Dicaire, C., Bérubé, E. R., Dumont, I., Furtado, M., & Garofolo, F. (2011). Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis, 3(9), 973-82. Available at: [Link]

-

Czerwinski, M. (2022). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. XenoTech, LLC. Available at: [Link]

-

Nagar, S., & Remmel, R. P. (2006). Pharmacogenetics of SULT1A1. Per Med, 3(4), 437-449. Available at: [Link]

-

Mastan, S. K., et al. (2021). Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS. Bioanalysis. Available at: [Link]

-

Sun, Y., Harps, L. C., Bureik, M., & Parr, M. K. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Refubium, Freie Universität Berlin. Available at: [Link]

-

Jeong, E. S., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science. Available at: [Link]

-

Stanković, M., et al. (2015). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. Available at: [Link]

-

Sun, Y. (2022). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium, Freie Universität Berlin. Available at: [Link]

-

Whirl-Carrillo, M., et al. (2021). Oxcarbazepine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

Varshney, N., & Thareja, D. (2020). Method development and validation of oxcarbazepine by using rp-hplc method. Pharmacophore, 11(1), 70-76. Available at: [Link]

-

Schutz, H., et al. (1986). Metabolic characteristics of oxcarbazepine (trileptal) and their beneficial implications for enzyme induction and drug interactions. European Journal of Clinical Pharmacology, 31(S1), 3-7. Available at: [Link]

-

Al-Hamidi, H., et al. (2020). Improved Dissolution Rate of Oxcarbazepine by Centrifugal Spinning: In-Vitro and In-Vivo Implications. MDPI. Available at: [Link]

-

Tephly, T. R. (1990). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Coughtrie, M. W. (2002). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicology and Applied Pharmacology, 183(3), 229-243. Available at: [Link]

-

Paul, P., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 401(1), 69-83. Available at: [Link]

-

Mayo Clinic Laboratories. (n.d.). OMHC Oxcarbazepine Metabolite, Serum. Neurology Catalog. Available at: [Link]

-

Varshney, N., & Thareja, D. (2015). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

-

Ardá, A., et al. (2022). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

- Patel, J. R., et al. (2007). Pharmaceutical formulations comprising oxcarbazepine and methods thereof. Google Patents.

-

Khoo, B. Y., et al. (1996). Direct measurement and regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) generation in vitro. Biochemical Pharmacology, 52(11), 1735-1740. Available at: [Link]

-

El-Gindy, A., et al. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxcarbazepine N-Sulfate. PubChem Compound Database. Available at: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.testcatalog.org [neurology.testcatalog.org]

- 4. xenotech.com [xenotech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacogenetics of SULT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Design and Interpretation of Human Sulfotransferase 1A1 Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Sulfotransferase Assays With PAPS Production in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Oxcarbazepine N-Sulfate | C15H12N2O5S | CID 46782649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

Whitepaper: A Methodological Framework for Investigating the Pharmacokinetics of Novel Oxcarbazepine Conjugates: The Case of a Putative N-Sulfate Metabolite in Preclinical Models

An in-depth technical guide by a Senior Application Scientist

Part 1: Foundational Pharmacokinetics of Oxcarbazepine

Before embarking on the discovery of a novel metabolite, it is imperative to ground our investigation in the well-established pharmacokinetic profile of the parent compound. Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism.

Upon oral administration, oxcarbazepine is almost completely absorbed and then immediately subject to presystemic metabolism. The defining step is the rapid reduction of its keto group by cytosolic carbonyl reductases in the liver, forming the 10-monohydroxy derivative (MHD). This metabolite is responsible for the majority of the drug's pharmacological activity. MHD exists as a racemic mixture of (S)-MHD and (R)-MHD, which are the primary circulating moieties.

The clearance of the active MHD is predominantly driven by conjugation reactions. The primary route is direct O-glucuronidation of the 10-hydroxy group by UDP-glucuronosyltransferases (UGTs), leading to inactive, water-soluble compounds that are readily excreted by the kidneys. While this pathway accounts for the bulk of elimination, the potential for other conjugation reactions at different sites on the molecule, although minor, cannot be summarily dismissed. The carbamoyl group (-O-C(=O)NH₂) on the dibenzazepine ring, for instance, presents a nitrogen atom that is a theoretical, albeit less common, site for conjugation reactions like N-sulfation.

Established Metabolic Pathway

The diagram below outlines the canonical metabolic pathway of Oxcarbazepine, which serves as our baseline for any investigation into novel routes.

Caption: Established metabolic cascade of Oxcarbazepine.

Part 2: The Investigative Thesis: Exploring N-Sulfation

While N-sulfation is a less common metabolic pathway for xenobiotics compared to O-sulfation or glucuronidation, it is a valid consideration. The reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor nitrogen. Investigating the existence of an Oxcarbazepine N-Sulfate requires a systematic, multi-stage approach.

The core logic is as follows:

-

In Vitro Discovery: Can the metabolite be formed under ideal enzymatic conditions? This step uses subcellular fractions rich in SULTs.

-

In Vivo Confirmation: If formed in vitro, is it also formed and measurable in a living system?

-

Pharmacokinetic Characterization: If confirmed in vivo, what is its exposure profile (Cmax, AUC, T½)?

Experimental Workflow for Metabolite Investigation

Caption: A three-phase workflow for novel metabolite discovery and characterization.

Part 3: Detailed Experimental Protocols

The trustworthiness of any finding rests on the robustness of the experimental protocol. The following methods are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Screening for N-Sulfate Formation

Objective: To determine if Oxcarbazepine can be metabolized to an N-sulfate conjugate by enzymes present in liver fractions.

Rationale: We use the liver S9 fraction because it contains both microsomal and cytosolic enzymes, including the SULTs responsible for sulfation. The cofactor PAPS is required for the SULT enzymes to be active. A parallel incubation without PAPS serves as a critical negative control to ensure any metabolite formed is PAPS-dependent.

Materials:

-

Oxcarbazepine (1 M stock in DMSO)

-

Pooled Liver S9 Fraction (e.g., Rat, Human)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile with 0.1% Formic Acid (Stopping Solution)

-

96-well incubation plates

-

LC-MS/MS system

Step-by-Step Procedure:

-

Prepare Master Mix: In a conical tube, prepare a master mix containing the phosphate buffer and Liver S9 fraction (final protein concentration of 1 mg/mL).

-

Aliquoting: Aliquot the master mix into the wells of the 96-well plate.

-

Cofactor Addition:

-

To the "Test" wells, add PAPS to a final concentration of 100 µM.

-

To the "Negative Control" wells, add an equivalent volume of buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Initiate Reaction: Add Oxcarbazepine to all wells to a final concentration of 1 µM.

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. The analysis should be configured to search for the predicted exact mass of Oxcarbazepine-SO₃ (C₁₅H₁₂N₂O₅S).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To confirm the presence of the putative N-sulfate metabolite in vivo and determine its pharmacokinetic profile alongside the parent drug (OXC) and its major active metabolite (MHD).

Rationale: The Sprague-Dawley rat is a standard model for preclinical pharmacokinetic studies due to its well-characterized physiology and manageable size. Intravenous (IV) administration provides a direct measure of systemic clearance and volume of distribution, while oral (PO) administration assesses oral bioavailability. A sparse sampling design is often used in rodents to minimize stress and blood volume loss per animal.

Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.

Step-by-Step Procedure:

-

Acclimatization: Acclimate animals for at least 3 days prior to the study.

-

Dosing:

-

IV Group (n=3): Administer Oxcarbazepine at 2 mg/kg via the jugular vein cannula.

-

PO Group (n=3): Administer Oxcarbazepine at 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect blood samples (~100 µL) into tubes containing K₂EDTA anticoagulant at the following time points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Plasma Preparation: Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to obtain plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Quantitative Analysis: Analyze plasma samples for OXC, MHD, and the putative N-sulfate using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data to calculate key parameters.

Part 4: Data Presentation and Interpretation

Clear data presentation is crucial for interpretation. Hypothetical data from the in vivo study described above are presented below.

Table of Pharmacokinetic Parameters

This table summarizes the key pharmacokinetic parameters that would be calculated for each analyte following a 10 mg/kg oral dose in rats.

| Parameter | Oxcarbazepine (OXC) | 10-Monohydroxy (MHD) | OXC-N-Sulfate (putative) |

| Cmax (ng/mL) | 50.5 | 1250.7 | 25.1 |

| Tmax (hr) | 0.5 | 2.0 | 4.0 |

| AUC₀₋t (hrng/mL) | 120.2 | 15800.4 | 350.6 |

| AUC₀₋inf (hrng/mL) | 125.8 | 16150.9 | 380.1 |

| Apparent Half-life, T½ (hr) | 1.1 | 8.5 | 6.2 |

| Metabolite-to-Parent AUC Ratio | - | 128.4 | 3.0 |

Interpretation:

-

The low Cmax and AUC for OXC relative to MHD confirm its status as a prodrug that is rapidly converted.

-

The high AUC ratio of MHD (128.4) demonstrates it is the major circulating species.

-

The hypothetical N-sulfate metabolite shows a low AUC ratio of 3.0, indicating it is a minor pathway. Its longer Tmax and T½ compared to the parent drug suggest it is formation-rate limited.

Part 5: Conclusion and Future Directions

This guide outlines a rigorous, phased approach to investigate and characterize a novel metabolite, using the hypothetical case of an Oxcarbazepine N-Sulfate. The foundation of this methodology is the principle of sequential validation: confirming the metabolite's existence in vitro before committing resources to more complex in vivo studies. By integrating robust protocols with a clear understanding of the underlying pharmacology, researchers can confidently explore the complete metabolic fate of a drug candidate.

Should the N-sulfate prove to be a real and quantifiable metabolite, future work would involve screening across multiple preclinical species (e.g., mouse, dog) and human-derived in vitro systems to assess its relevance to human metabolism. This is a critical step in translational science, ensuring that findings from preclinical models are pertinent to human safety and efficacy.

References

-

Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873–888. [Link]

-

Flesch, G., et al. (2000). The Metabolism of Oxcarbazepine. Clinical Drug Investigation, 19(1), 63-71. [Link]

-

Lertratanangkoon, K., & Horning, M. G. (1982). Glucuronidation of the 10,11-dihydro-10,11-dihydroxy metabolites of carbamazepine and oxcarbazepine in the rat in vivo. Drug Metabolism and Disposition, 10(1), 1-9. [Link]

-

Pacifici, G. M., & Coughtrie, M. W. (2017). Human Cytosolic Sulfotransferases. CRC Press. [Link]

Discovery and Initial Characterization of Oxcarbazepine Metabolites: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxcarbazepine, a second-generation antiepileptic drug, functions as a prodrug, undergoing extensive and rapid metabolism to its pharmacologically active species. Understanding the discovery, characterization, and pharmacokinetic profile of its metabolites is paramount for effective therapeutic application and drug development. This guide provides a detailed technical overview of the biotransformation of oxcarbazepine, focusing on the key enzymatic pathways and the resulting metabolites. We present field-proven methodologies for both in vitro and in vivo characterization, including detailed experimental protocols for hepatic fraction incubations and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to metabolite profiling.

Introduction: The Prodrug Paradigm of Oxcarbazepine

Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) was developed as a structural derivative of carbamazepine to improve tolerability while maintaining anticonvulsant efficacy.[1][2] A key distinction lies in its metabolic pathway; unlike carbamazepine, which undergoes complex oxidative metabolism via the cytochrome P450 (CYP) system, oxcarbazepine's biotransformation is dominated by reductive pathways.[2][3] This minimizes its propensity for CYP-mediated drug-drug interactions, a significant clinical advantage.[2]

Oxcarbazepine is a classic example of a prodrug, where the parent compound is almost completely and rapidly converted to its active metabolite, which is responsible for the therapeutic effect.[4][5][6] Consequently, the discovery and initial characterization of this metabolite were critical milestones. The analytical focus for therapeutic drug monitoring (TDM) is not on the parent drug, which has a short half-life of 1 to 4 hours, but on its primary active metabolite, which has a much longer half-life of 7 to 15 hours.[1][4][5][7] This guide delineates the scientific journey from initial discovery to the characterization of these critical metabolic products.

Biotransformation of Oxcarbazepine: The Metabolic Pathway

The clinical efficacy and pharmacokinetic profile of oxcarbazepine are almost entirely dictated by its metabolism. The process is efficient and proceeds via well-defined primary and secondary pathways.

Primary Metabolism: Reduction to the Active Moiety

Upon oral administration, oxcarbazepine is rapidly and extensively absorbed (>95%) and then quickly converted to its principal active metabolite, 10,11-dihydro-10-hydroxy-carbazepine, commonly known as the monohydroxy derivative (MHD) or licarbazepine.[6][8] This conversion is not mediated by the hepatic CYP450 system but by cytosolic reductases, specifically enzymes from the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies, including AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3.[9] This reductive pathway is the cornerstone of oxcarbazepine's favorable drug interaction profile compared to its predecessor, carbamazepine.[2] The anticonvulsant activity of the medication is almost exclusively attributed to MHD.[1][4]

Stereoselectivity in MHD Formation

The reduction of the keto group at the 10-position of oxcarbazepine creates a chiral center, resulting in two enantiomers: (S)-MHD and (R)-MHD. Both enantiomers are pharmacologically active. Metabolism of oxcarbazepine yields a racemic mixture, with a reported (S)-MHD to (R)-MHD ratio of approximately 4:1.[10] It is noteworthy that a third-generation antiepileptic, eslicarbazepine acetate, is a prodrug that is metabolized preferentially to (S)-MHD, resulting in a much higher enantiomeric ratio of approximately 19:1.[10] For routine therapeutic monitoring of oxcarbazepine, separation of the enantiomers is not typically required as their pharmacological activity is similar.[11]

Secondary Metabolism and Excretion

Following its formation, MHD is the primary circulating species. Its clearance from the body occurs mainly through two routes. The dominant pathway is secondary metabolism via direct conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9.[3][8] A minor pathway involves the oxidation of MHD to the pharmacologically inactive 10,11-dihydroxy derivative (DHD).[8][9]

Ultimately, more than 95% of an oxcarbazepine dose is excreted by the kidneys, primarily as its metabolites.[2][7] Urinary excretion consists of MHD glucuronides (approx. 49%), unchanged MHD (approx. 27%), the inactive DHD (approx. 3%), and other conjugates, with less than 1% excreted as the unchanged parent drug.[2]

Metabolic Pathway Diagram

Caption: Metabolic pathway of oxcarbazepine.

Methodologies for Metabolite Discovery and Characterization

The elucidation of a metabolic pathway requires a multi-step, hierarchical approach, beginning with simple in vitro systems and progressing to in vivo confirmation, all underpinned by robust bioanalytical techniques.

In Vitro Models: The First Line of Investigation

Causality: The rationale for using subcellular fractions like human liver cytosol is to isolate specific metabolic activities. Since the primary conversion of oxcarbazepine to MHD is a reductive process known to occur in the cytosol, using the cytosolic fraction (as opposed to microsomes, which contain CYP enzymes) is the most direct method to identify the responsible enzymes and characterize the reaction kinetics without interference from other cellular machinery. This targeted approach provides clean, mechanistically informative data.

Protocol 3.1.1: In Vitro Incubation of Oxcarbazepine with Human Liver Cytosolic Fraction

This protocol is a self-validating system that includes negative controls (no substrate, no cofactor) and positive controls to ensure the observed activity is genuine and enzyme-dependent.

-

Preparation of Reagents:

-

Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 10 mM stock solution of oxcarbazepine in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Thaw pooled human liver cytosol (commercially available) on ice. Determine protein concentration via a standard assay (e.g., Bradford).

-

-

Incubation Setup (in triplicate):

-

For a final incubation volume of 200 µL:

-

To a microcentrifuge tube, add 100 mM potassium phosphate buffer (pH 7.4).

-

Add human liver cytosol to a final concentration of 1 mg/mL protein.

-

Initiate Reaction: Add oxcarbazepine stock solution to a final concentration of 10 µM.

-

Start Metabolism: Add NADPH stock to a final concentration of 1 mM.

-

Control Incubations:

-

Negative Control 1: Replace oxcarbazepine with solvent.

-

Negative Control 2: Replace NADPH with buffer.

-

Negative Control 3 (Heat-inactivated): Use cytosol that has been boiled for 10 minutes.

-

-

-

Incubation and Termination:

-

Incubate all tubes in a shaking water bath at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (IS), such as a stable-isotope labeled MHD or a structurally similar compound.[12]

-

-

Sample Processing:

-

Vortex the terminated samples vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Bioanalytical Techniques: Identification and Quantification

Causality: The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deliberate. High-Performance Liquid Chromatography (HPLC) provides the physical separation of the parent drug from its metabolites.[11][13] Tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for definitive identification and quantification. By monitoring specific mass-to-charge (m/z) transitions for each analyte, we can confidently measure concentrations even in a complex biological matrix like plasma.[12]

Protocol 3.3.1: LC-MS/MS Method for Quantification of MHD in Human Plasma

This protocol ensures accuracy and precision through the use of an internal standard and adherence to bioanalytical method validation guidelines.[12]

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma sample (or calibrator/QC sample), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Oxcarbazepine-d4).[12]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant into an autosampler vial or 96-well plate for injection.

-

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC or UHPLC system.

-

Column: A reverse-phase C18 column (e.g., Synergi Hydro-RP, 2.0 mm x 50 mm, 4 µm).[12]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.[12]

-

Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 3-4 minutes, followed by re-equilibration.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[12]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

-

Quantify unknown samples using the regression equation from the calibration curve. The linear range should cover the expected therapeutic concentrations (e.g., 0.1 to 50 µg/mL for MHD).[12]

-

Experimental Workflow Diagram

Caption: Workflow for metabolite discovery.

Initial Characterization of Oxcarbazepine Metabolites

The data generated from the methodologies above allow for a comprehensive initial characterization of the metabolites.

Pharmacokinetic Profile

The stark contrast in pharmacokinetic parameters between oxcarbazepine and MHD underscores the latter's role as the primary active agent.

| Parameter | Oxcarbazepine (Parent Drug) | 10-Monohydroxy Derivative (MHD) |

| Time to Peak (Tmax) | ~1-2 hours | ~4-6 hours[11] |

| Elimination Half-life (t½) | 1-3.7 hours[1] | 7-15 hours[4][5] |

| Plasma Protein Binding | ~67%[7] | ~38-40%[5][7] |

| Therapeutic Relevance | Transient precursor | Primary active and monitored species |

Pharmacological Activity

Initial characterization confirmed that MHD is the pharmacologically active entity responsible for the antiseizure effect.[1][6] Like its parent compound, MHD exerts its therapeutic action by blocking voltage-sensitive sodium channels.[6][14] This leads to the stabilization of hyperexcited neuronal membranes, inhibition of repetitive neuronal firing, and a reduction in the propagation of synaptic impulses.[6]

Toxicological Considerations

The characterization of metabolites is incomplete without an assessment of their safety profile. For oxcarbazepine, most adverse effects are linked to the pharmacological action of high concentrations of MHD.[7][14] Clinically significant hyponatremia is a notable potential side effect.[5] Therapeutic drug monitoring is therefore crucial, with most patients showing an optimal response when trough serum levels of MHD are between 10 and 35 µg/mL.[4][5] Toxic symptoms may appear when levels exceed this range.[7][14]

Conclusion and Future Directions

The discovery and characterization of oxcarbazepine's metabolites, particularly the active 10-monohydroxy derivative (MHD), represent a successful application of fundamental drug metabolism principles. The strategic development of a prodrug that utilizes cytosolic reductases rather than the more variable CYP450 system resulted in a therapy with improved predictability and fewer drug interactions. The methodologies outlined in this guide—from targeted in vitro incubations to high-sensitivity LC-MS/MS quantification—provide a robust framework for researchers in the field.

Future research may continue to explore the specific roles of individual AKR and UGT isoforms and their genetic polymorphisms, which could further refine personalized dosing strategies for special patient populations.

References

-

National Center for Biotechnology Information. (2025). Oxcarbazepine - StatPearls - NCBI Bookshelf. [Link]

-

PharmGKB. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. [Link]

-

Mayo Clinic Laboratories. (n.d.). Oxcarbazepine Metabolite, Serum. [Link]

-

Clarke, W. (2007). Drug Monitoring and Toxicology: A Procedure for the Monitoring of Oxcarbazepine Metabolite by HPLC–UV. Journal of Analytical Toxicology. [Link]

-

Quest Joint DOS. (2023). Oxcarbazepine Metabolite. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem Compound Summary for CID 34312. [Link]

-

Labcorp. (n.d.). Oxcarbazepine, Serum or Plasma. [Link]

-

Quest Diagnostics. (n.d.). Oxcarbazepine Metabolite | Test Detail. [Link]

-

Kim, H. J., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science. [Link]

-

Wikipedia. (n.d.). Oxcarbazepine. [Link]

-

Varshney, N., et al. (2016). Method Development and Validation of Oxcarbazepine by Using RP-HPLC Method. Pharmacophore. [Link]

-

Zhu, X., et al. (2021). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. medRxiv. [Link]

-

May, T. W., & Rambeck, B. (2003). Clinical Pharmacokinetics of Oxcarbazepine. ResearchGate. [Link]

Sources

- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Oxcarbazepine | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OMHC - Overview: Oxcarbazepine Metabolite, Serum [mayocliniclabs.com]

- 5. labcorp.com [labcorp.com]

- 6. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 8. medrxiv.org [medrxiv.org]

- 9. ClinPGx [clinpgx.org]

- 10. ark-tdm.com [ark-tdm.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

The Role of Sulfotransferase Enzymes in Oxcarbazepine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxcarbazepine, a second-generation antiepileptic drug, undergoes extensive metabolism to its pharmacologically active metabolite, licarbazepine. While glucuronidation is the principal metabolic pathway for licarbazepine, the role of sulfotransferase (SULT) enzymes in its biotransformation represents a less-explored yet potentially significant aspect of its disposition. This technical guide provides a comprehensive overview of the current understanding of SULT-mediated metabolism of oxcarbazepine, synthesizes field-proven insights for its investigation, and outlines detailed experimental protocols. We delve into the known metabolic pathways of oxcarbazepine, the characteristics of human SULT enzymes, and the potential clinical implications of this metabolic route. This guide also highlights the current knowledge gaps and proposes future research directions to fully elucidate the contribution of sulfation to the clinical pharmacology of oxcarbazepine.

Introduction to Oxcarbazepine and its Metabolic Fate

Oxcarbazepine is a 10-keto analogue of carbamazepine, approved for the treatment of partial seizures. It serves as a prodrug, rapidly and almost completely converted to its active metabolite, licarbazepine (also known as 10-monohydroxy derivative or MHD) by cytosolic reductases in the liver.[1][2] Licarbazepine is responsible for the therapeutic effects of oxcarbazepine.[1] The metabolism of oxcarbazepine was intentionally designed to differ from that of carbamazepine to reduce the formation of epoxide metabolites associated with adverse effects and to minimize drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.[2][3]

Licarbazepine exists as a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. The primary route of elimination for licarbazepine is through conjugation with glucuronic acid, a phase II metabolic reaction.[4] A smaller fraction of the dose is oxidized to the inactive dihydroxy derivative.[4] While glucuronidation is predominant, evidence suggests that sulfation, another critical phase II metabolic pathway, also contributes to the metabolism of oxcarbazepine.[4] The presence of an oxcarbazepine sulfate metabolite has been reported to interfere with bioanalytical assays, confirming its formation in vivo.[2] However, the specific sulfotransferase (SULT) enzymes involved and the quantitative significance of this pathway remain to be fully elucidated.

The Sulfotransferase Superfamily: Key Players in Drug Metabolism

Cytosolic sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a substrate.[5] This conjugation reaction generally increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. In humans, the SULT superfamily is diverse and includes several isoforms with distinct but often overlapping substrate specificities.[5]

The major human SULT families involved in drug metabolism are SULT1 and SULT2.

-

SULT1 Family: This family includes isoforms such as SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1E1.

-

SULT2 Family: This family, including SULT2A1 and SULT2B1, is mainly involved in the sulfation of steroids.

Given that licarbazepine possesses a hydroxyl group, it is a potential substrate for various SULT isoforms. Identifying the specific enzymes responsible for its sulfation is crucial for understanding inter-individual variability in oxcarbazepine metabolism and predicting potential drug-drug interactions.

Elucidating the Role of SULTs in Oxcarbazepine Metabolism: An Experimental Approach

To definitively characterize the involvement of SULT enzymes in oxcarbazepine metabolism, a systematic experimental approach is required. This involves a combination of in vitro and in vivo studies.

In Vitro Characterization of Licarbazepine Sulfation

The primary objective of in vitro studies is to identify the specific human SULT isoforms responsible for licarbazepine sulfation and to determine the kinetic parameters of these reactions.

This protocol outlines a method to screen a panel of recombinant human SULT enzymes for their ability to sulfate licarbazepine.

Materials:

-

Racemic licarbazepine, (S)-licarbazepine, and (R)-licarbazepine

-

Recombinant human SULT isoforms (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1, SULT2A1) expressed in a suitable system

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl₂)

-

Acetonitrile (ACN) or methanol to terminate the reaction

-

LC-MS/MS system for metabolite detection and quantification

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific recombinant SULT isoform (e.g., 0.1 mg/mL), and licarbazepine (at a screening concentration of, for example, 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding a saturating concentration of PAPS (e.g., 20 µM). The final reaction volume is typically 100 µL. Include control incubations without PAPS and without the enzyme to account for non-enzymatic degradation and background.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination: Terminate the reaction by adding an equal volume of cold ACN or methanol containing an appropriate internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of licarbazepine sulfate using a validated LC-MS/MS method. Monitor for the specific mass transition of the sulfated metabolite.

Data Analysis:

Compare the rate of sulfate conjugate formation across the different SULT isoforms. The isoform(s) demonstrating the highest activity are likely the primary contributors to licarbazepine sulfation.

Caption: In vitro screening workflow for identifying SULT isoforms involved in licarbazepine metabolism.

Enzyme Kinetics

Once the key SULT isoforms are identified, determining the kinetic parameters (Kₘ and Vₘₐₓ) is essential. This provides insights into the affinity of the enzyme for licarbazepine and the efficiency of the sulfation reaction.

Methodology:

Following the protocol above, incubate varying concentrations of licarbazepine (spanning the expected Kₘ value) with a fixed concentration of the identified SULT isoform and a saturating concentration of PAPS. Measure the initial reaction velocities and plot them against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Table 1: Hypothetical Kinetic Parameters for Licarbazepine Sulfation by Human SULTs

| SULT Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| SULT1A1 | 15 | 250 |

| SULT1E1 | 5 | 150 |

| SULT2A1 | 50 | 100 |

This table presents hypothetical data for illustrative purposes, as specific kinetic parameters for licarbazepine sulfation are not currently available in the literature.

Metabolic Pathway of Oxcarbazepine

The metabolism of oxcarbazepine is a multi-step process. The following diagram illustrates the primary and potential secondary metabolic pathways.

Caption: Metabolic pathways of oxcarbazepine, highlighting the major glucuronidation and potential minor sulfation routes.

Clinical Implications and Future Directions

Drug-Drug Interactions

Understanding the SULT-mediated metabolism of oxcarbazepine is crucial for predicting potential drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of the specific SULT isoforms involved in licarbazepine sulfation could alter its plasma concentrations, potentially impacting efficacy and safety. For example, if SULT1A1 is a key enzyme, known inhibitors of SULT1A1 could lead to increased licarbazepine levels.

Genetic Polymorphisms

The genes encoding SULT enzymes are known to be polymorphic, with some genetic variants resulting in altered enzyme activity or expression.[5] Genetic polymorphisms in the SULT genes responsible for licarbazepine metabolism could contribute to inter-individual variability in oxcarbazepine response and the risk of adverse drug reactions. Individuals with low-activity SULT variants might have a reduced capacity to clear licarbazepine via the sulfation pathway, which could be clinically relevant if this pathway is more significant than currently understood.

Future Research

The role of sulfotransferases in oxcarbazepine metabolism is an area that warrants further investigation. Future research should focus on:

-

Definitive identification of SULT isoforms: Utilizing recombinant human SULTs to unequivocally identify the enzymes responsible for licarbazepine sulfation.

-

Quantitative assessment: Determining the fractional contribution of sulfation to the overall clearance of licarbazepine in vivo through human mass balance studies.

-

Clinical relevance of genetic polymorphisms: Investigating the association between SULT gene polymorphisms and oxcarbazepine pharmacokinetics and clinical outcomes in patient populations.

Conclusion

While glucuronidation is the primary metabolic pathway for the active metabolite of oxcarbazepine, licarbazepine, evidence points to the involvement of sulfotransferase enzymes as a secondary route. A thorough understanding of this SULT-mediated metabolism is essential for a complete picture of oxcarbazepine's disposition. The experimental strategies outlined in this guide provide a framework for researchers to elucidate the specific SULT isoforms involved, their kinetic properties, and the potential clinical implications. Further research in this area will contribute to the safer and more effective use of oxcarbazepine in the treatment of epilepsy.

References

-

National Center for Biotechnology Information. (2024). Oxcarbazepine. StatPearls. Retrieved from [Link]

-

Coughtrie, M. W. H. (2016). Human sulfotransferases and their role in chemical metabolism. PubMed. Retrieved from [Link]

-

Dicaire, C., Bérubé, E. R., Dumont, I., Furtado, M., & Garofolo, F. (2011). Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis, 3(9), 973–982. Retrieved from [Link]

-

Tan, T. N., et al. (2014). Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy. Epilepsia, 55(12), e134-e138. Retrieved from [Link]

-

Richey, E. A., et al. (2009). Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain. Journal of Histochemistry & Cytochemistry, 57(9), 841–850. Retrieved from [Link]

-

Zeng, J., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(6), 524–531. Retrieved from [Link]

-

Flesch, G. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. ResearchGate. Retrieved from [Link]

-

Lloyd, P., et al. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. PubMed. Retrieved from [Link]

-

May, T. W., & Rambeck, B. (2003). Clinical Pharmacokinetics of Oxcarbazepine. ResearchGate. Retrieved from [Link]

-

Faigle, J. W., & Menge, G. P. (1990). Metabolic characteristics of oxcarbazepine (trileptal) and their beneficial implications for enzyme induction and drug interactions. PubMed. Retrieved from [Link]

Sources

- 1. admescope.com [admescope.com]

- 2. Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic characteristics of oxcarbazepine (®trileptal) and their beneficial implications for enzyme induction and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In vitro transport profile of carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their active metabolites by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Relevance of Oxcarbazepine N-Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Known Metabolites of Oxcarbazepine

Oxcarbazepine, a mainstay in the management of epilepsy and other neurological disorders, is recognized as a prodrug that undergoes extensive and rapid metabolism.[1] The pharmacological activity is largely attributed to its active 10-monohydroxy derivative, licarbazepine (MHD).[1] While the metabolic fate of oxcarbazepine to MHD and its subsequent glucuronidation are well-documented, a lesser-known metabolic pathway, N-sulfation, gives rise to a metabolite with an unexplored pharmacological profile: Oxcarbazepine N-Sulfate.

This technical guide ventures into this nascent area of research, providing a comprehensive overview of what is currently known about Oxcarbazepine N-Sulfate and, more importantly, laying out a scientifically-grounded roadmap for investigating its potential therapeutic relevance. For the drug development professional and the inquisitive researcher, this document serves as both a repository of existing knowledge and a catalyst for future discovery.

Oxcarbazepine N-Sulfate: An Identified but Uncharacterized Metabolite

While a minor metabolic product, the existence of Oxcarbazepine N-Sulfate is confirmed. It is chemically identified as N-[(10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]sulfamic acid, with the CAS number 1159977-54-4.[2][3][4][5] The sulfation occurs at the nitrogen atom of the carbamoyl group.

Initial observations of this metabolite have primarily been in the context of analytical chemistry, where its presence has been noted to interfere with the accurate quantification of the parent drug, oxcarbazepine, in biological samples.[6] This interference is thought to arise from the in-source conversion of the N-sulfate conjugate back to oxcarbazepine during mass spectrometry analysis, suggesting a degree of instability in the molecule.[6] It has been noted that sulfate and glucuronide conjugates of unchanged oxcarbazepine are found in smaller quantities.[7]

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| Oxcarbazepine | 28721-07-5 | C15H12N2O2 | 252.27 g/mol |

| Oxcarbazepine N-Sulfate | 1159977-54-4 | C15H12N2O5S | 332.33 g/mol |

The Enzymology of N-Sulfation: A Look into a Plausible Metabolic Pathway

The biotransformation of oxcarbazepine to its N-sulfate metabolite is catalyzed by a family of enzymes known as sulfotransferases (SULTs).[8][9] These are Phase II metabolic enzymes that transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.[8] While sulfation typically increases the water solubility of xenobiotics, facilitating their excretion, it can also lead to bioactivation of certain compounds.[9][10][11][12]

The specific SULT isoforms responsible for the N-sulfation of oxcarbazepine have not yet been identified. However, based on the known substrates of human SULTs, members of the SULT1 and SULT2 families are the most likely candidates.[8] N-sulfation of amines and related compounds is a known, though less common, metabolic pathway compared to O-sulfation of hydroxyl groups.

Caption: Hypothesized metabolic pathways of Oxcarbazepine.

A Proposed Research Framework for Elucidating Therapeutic Relevance

Given the paucity of data on the pharmacological and therapeutic properties of Oxcarbazepine N-Sulfate, a structured research program is warranted. The following outlines a logical progression of studies designed to systematically characterize this metabolite.

Chemical Synthesis and Analytical Characterization

The first critical step is the generation of a pure, well-characterized standard of Oxcarbazepine N-Sulfate. While commercially available, an in-house synthesis provides greater control over purity and scalability.

Proposed Synthetic Protocol:

-

Activation of Oxcarbazepine: React oxcarbazepine with a suitable activating agent, such as phosgene or a phosgene equivalent, to form the 5-carbonyl chloride derivative.

-

Sulfamoylation: The activated intermediate is then reacted with sulfamic acid or a protected derivative in the presence of a non-nucleophilic base to form the N-sulfonyl carbamate.

-

Deprotection (if necessary): If a protected sulfamic acid derivative was used, a final deprotection step is required.

-

Purification and Characterization: The final product should be purified by recrystallization or column chromatography and its identity and purity confirmed by 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.

In Vitro Pharmacological Profiling

With a pure standard in hand, the next phase involves a systematic evaluation of its biological activity.

Key Experiments:

-

Receptor Binding Assays: Assess the binding affinity of Oxcarbazepine N-Sulfate to a panel of CNS receptors, with a primary focus on voltage-gated sodium channels, the main target of oxcarbazepine and MHD.

-

Electrophysiological Studies: Utilize patch-clamp electrophysiology on cultured neurons or cell lines expressing specific sodium channel subtypes to determine if Oxcarbazepine N-Sulfate modulates channel gating.

-

Enzyme Inhibition Assays: Screen for inhibitory activity against a panel of enzymes relevant to neurological disorders.

-

Cell Viability and Cytotoxicity Assays: Evaluate the effect of the metabolite on the viability of neuronal and non-neuronal cell lines to identify any potential toxic liabilities.

Caption: In Vitro Pharmacological Profiling Workflow.

Metabolic Stability and Enzyme Phenotyping

Understanding the formation and stability of Oxcarbazepine N-Sulfate is crucial for predicting its in vivo behavior.

Experimental Protocol:

-

Incubation with Liver Subcellular Fractions: Incubate oxcarbazepine with human liver microsomes and cytosol in the presence of PAPS. Monitor the formation of Oxcarbazepine N-Sulfate over time using LC-MS/MS to determine its rate of formation and stability.

-

Recombinant SULT Screening: Incubate oxcarbazepine with a panel of recombinant human SULT enzymes (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1E1, SULT2A1) to identify the specific isoforms responsible for its N-sulfation.

-

Kinetic Analysis: For the identified SULT isoforms, perform enzyme kinetic studies to determine the Km and Vmax for the formation of Oxcarbazepine N-Sulfate.

| Parameter | Experimental System | Objective |

| Rate of Formation | Human Liver Microsomes/Cytosol + PAPS | Quantify the formation of Oxcarbazepine N-Sulfate |

| Metabolic Stability | Human Liver Microsomes/Cytosol | Determine the half-life of Oxcarbazepine N-Sulfate |

| Enzyme Phenotyping | Recombinant Human SULTs | Identify the specific SULT isoforms involved |

| Enzyme Kinetics | Lead Recombinant SULTs | Determine Km and Vmax for the N-sulfation reaction |

In Vivo Pharmacokinetic and Pharmacodynamic Assessment

The final preclinical step involves evaluating the behavior and effects of Oxcarbazepine N-Sulfate in a living system.

Proposed Studies:

-

Pharmacokinetic Profiling: Administer synthesized Oxcarbazepine N-Sulfate to rodents via intravenous and oral routes. Collect blood samples at various time points to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-